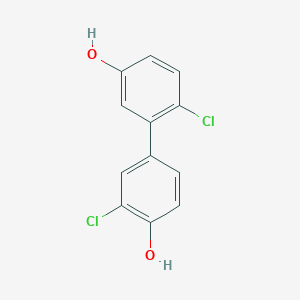
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (3C5CMC95) is an organic compound belonging to the group of phenols. It is a colorless crystalline solid with a melting point of 115-117 °C. 3C5CMC95 is a widely used intermediate in the synthesis of drugs and other chemicals. It has a number of applications in the fields of medicine, agriculture, and chemical research.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). Inhibition of COX can lead to the inhibition of the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it can inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, the compound has been shown to have anticonvulsant activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and purify. The main limitation is that its mechanism of action is not well understood, making it difficult to predict its effects in vivo.
Orientations Futures
In order to better understand the biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%, more research is needed. This could include further studies of its mechanism of action, as well as its effects on various physiological processes. In addition, further research on its potential applications in medicine and agriculture is also needed. Finally, further studies of its structure-activity relationships could help to identify new compounds with similar properties.
Méthodes De Synthèse
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is produced through a reaction of 4-chloro-3-methylphenol and chlorine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used in studies of the biochemical and physiological effects of drugs and other chemicals. It is also used in the synthesis of other chemicals, such as polymers and surfactants.
Propriétés
IUPAC Name |
3-chloro-5-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXIQNGEHNEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686011 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261928-65-7 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














